(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives, such as “(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH. It can be viewed as a derivative of piperidine . The structure of piperidin-4-one derivatives has been studied using various techniques such as FT-IR and 1H NMR spectroscopic techniques .Chemical Reactions Analysis
Piperidines and their derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of various drugs .Scientific Research Applications
1. Analgesic Activity
The compound (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and its derivatives have been explored for their analgesic properties. For instance, Riley, Hale, and Wilson (1973) found that methylation of the piperidine ring of 4-phenylpiperidine analgesics can affect analgesic potency. Specifically, they observed that 3-methylation significantly enhances analgesic potency, whereas 2-methyl and 2,5-dimethyl substitution is detrimental to it (Riley, Hale, & Wilson, 1973).
2. Synthesis and Characterization
Another aspect of scientific research on this compound involves its synthesis and characterization. McLaughlin et al. (2016) described the synthesis and analytical challenges encountered during the chemical analysis of related substances, focusing on the differentiation of isomers and stability differences observed during in-source collision-induced dissociation (McLaughlin et al., 2016).
3. Molecular Structure Analysis
Khan et al. (2013) reported on the synthesis and molecular structure of a compound structurally related to this compound. Their work detailed how molecules of the compound form hydrogen-bonded dimers in the crystal lattice, stabilized by C-H...π interactions and C-H...O interactions (Khan et al., 2013).
4. Asymmetric Synthesis
The asymmetric synthesis of pharmaceutical intermediates related to this compound has been studied. Wang et al. (2016) discussed the synthesis of an important pharmaceutical intermediate, highlighting the influence of the hydroxyl group protection on the yield and diastereomeric excess (Wang et al., 2016).
5. NMR Spectra and Isomerism
Leshcheva et al. (1986) conducted a study on the 13C NMR spectra of various stereoisomers of substituted piperidin-4-ones, including 1-substituted derivatives similar to this compound. Their research provided insights into the stereochemical orientations and conformation relationships of these compounds (Leshcheva, Sergeev, Grishina, & Potapov, 1986).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The future research in this field is likely to focus on the development of new synthesis methods and the discovery of new applications of piperidine derivatives .
Properties
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908461 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103539-60-2 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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